molecular formula C11H9NO2 B1348596 Methyl alpha-cyanocinnamate CAS No. 3695-84-9

Methyl alpha-cyanocinnamate

Cat. No.: B1348596
CAS No.: 3695-84-9
M. Wt: 187.19 g/mol
InChI Key: XLNFLJOWTRDNCX-JXMROGBWSA-N
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Description

Historical Context and Development

The development of methyl alpha-cyanocinnamate synthesis traces back to fundamental advances in organic condensation reactions, particularly the Knoevenagel condensation methodology. The primary synthetic route involves the reaction of benzaldehyde with malononitrile, facilitated by base catalysts, representing a classical approach that has been refined over decades of research. Historical development of this compound synthesis has been closely linked to advances in catalytic systems and reaction optimization techniques.

Industrial production methods have evolved significantly, with contemporary approaches utilizing continuous flow reactors to enhance efficiency and control over reaction parameters such as temperature and reagent concentration. These technological improvements have enabled higher yields and purities compared to traditional batch processes, marking a substantial advancement in the field. The implementation of flow-through structured micro- and mesoreactors has further demonstrated the benefits of modern synthetic approaches in tandem reaction processes.

Research investigations have revealed that the compound can be effectively synthesized through bifunctional acid-base hierarchically structured monolithic systems, which facilitate both deacetalization and Knoevenagel condensation reactions in a single continuous process. These developments represent significant progress in sustainable and efficient synthetic methodologies for producing this compound and related compounds.

Nomenclature and Classification

This compound exists under multiple systematic nomenclature systems, reflecting its complex structural characteristics and diverse chemical applications. The compound is officially designated as methyl (E)-2-cyano-3-phenylprop-2-enoate according to IUPAC nomenclature standards. Alternative systematic names include 2-cyano-3-phenyl-2-propenoic acid methyl ester and alpha-cyanocinnamic acid methyl ester, which emphasize different structural aspects of the molecule.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 3695-84-9 being the primary identifier, though some sources also reference 14533-86-9. This multiplicity in registration numbers reflects historical variations in compound identification and purification processes. Additional identification codes include the Molecular Drug Data identifier MFCD00025864 and various database-specific identifiers such as ChemSpider ID 587109.

Nomenclature System Designation Reference Code
IUPAC Name methyl (E)-2-cyano-3-phenylprop-2-enoate -
CAS Registry This compound 3695-84-9
Alternative CAS This compound 14533-86-9
Systematic Name 2-cyano-3-phenyl-2-propenoic acid methyl ester -
Trade Designation alpha-cyanocinnamic acid methyl ester -

Commercial suppliers utilize various trade names and product designations, including methyl benzalcyanoacetate and methyl 2-cyano-3-phenylpropenoate, which facilitate identification across different industrial and research applications. The compound classification falls under the broader category of cinnamic acid derivatives, specifically within the subgroup of cyanocinnamate esters, which possess distinctive electronic and steric properties.

Significance in Organic Chemistry

This compound holds substantial importance in organic chemistry as a versatile synthetic intermediate and building block for complex molecular architectures. The compound participates in various chemical reactions, including nucleophilic addition reactions, cycloaddition processes, and polymerization reactions, highlighting its utility in diverse synthetic applications. Research has demonstrated its effectiveness as a catalyst in Knoevenagel condensation reactions, where it facilitates carbon-carbon bond formation through nucleophilic attack mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-84-9
Record name Cinnamic acid, alpha-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL ALPHA-CYANOCINNAMATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-cyanocinnamate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

    Base: Piperidine or pyridine

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Knoevenagel condensation reactions, followed by purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-cyanocinnamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Methyl alpha-cyanobenzoate.

    Reduction: Methyl alpha-aminocinnamate.

    Substitution: Methyl alpha-methoxycinnamate.

Scientific Research Applications

Key Properties

  • Molecular Formula : C11H9N
  • Molecular Weight : 173.19 g/mol
  • Appearance : Yellowish liquid
  • Solubility : Soluble in organic solvents like ethanol and ether

Scientific Research Applications

Methyl alpha-cyanocinnamate has been utilized in various scientific research applications, including:

  • Organic Synthesis :
    • Acts as a versatile building block for synthesizing more complex organic compounds.
    • Participates in various chemical reactions such as Michael additions and nucleophilic substitutions.
  • Medicinal Chemistry :
    • Investigated for its potential anti-cancer properties due to its ability to inhibit specific enzymes involved in cancer progression.
    • Explored for anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokines.
  • Biochemical Studies :
    • Used to study metabolic pathways involving cyanoacrylates, providing insights into drug metabolism.
    • Investigated for its interactions with enzymes and proteins, helping to elucidate mechanisms of action.

Case Study 1: Inhibition of Lipoxygenase

A study investigated the effects of this compound on human platelet type 12-lipoxygenase (12-LOX). The findings indicated that the compound exhibited potent inhibitory activity against this enzyme, which is linked to increased cancer cell motility and invasion. The inhibition was associated with reduced expression levels of vascular endothelial growth factor (VEGF), suggesting a mechanism through which this compound may exert anti-cancer effects.

Case Study 2: Anti-Inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. In vitro tests on RAW264.7 macrophages stimulated with lipopolysaccharides (LPS) showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This indicates its potential application in treating inflammatory diseases.

Applications Overview

The unique properties of this compound make it suitable for various applications across multiple fields:

Application AreaDescription
PharmaceuticalsPotential drug development targeting inflammatory diseases and certain cancers
AgriculturePossible use as a pesticide or herbicide due to its biological activity
Organic ChemistryUtilized as an intermediate in synthesizing complex organic molecules
Biochemical ResearchEmployed in studies examining enzyme interactions and metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl alpha-cyanocinnamate with structurally and functionally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications Biological Activity (LC₅₀ or IC₅₀) Safety Profile
This compound C₁₁H₉NO₂ 187.20 Cyano, ester, phenyl Pyruvate transport inhibition; nematicidal activity IC₅₀: 10–50 μM (mitochondrial binding) Harmful if swallowed; hazardous to aquatic life
Ethyl alpha-cyanocinnamate C₁₂H₁₁NO₂ 201.22 Cyano, ester, phenyl Nematicidal activity; synthetic intermediate LC₅₀: 0.224–0.502 mg/ml (nematodes) Limited hazard data; presumed similar to methyl analog
Methyl cinnamate C₁₀H₁₀O₂ 162.19 Ester, phenyl Flavoring agent; nematicidal activity LC₅₀: 0.114–0.195 mg/ml (nematodes) Generally recognized as safe (GRAS) for food use
Allyl cinnamate C₁₂H₁₂O₂ 188.22 Ester, allyl, phenyl Nematicidal activity; fragrance component LC₅₀: 0.114–0.195 mg/ml (nematodes) Moderate toxicity; irritant to skin and eyes
trans-Cinnamaldehyde C₉H₈O 132.16 Aldehyde, phenyl Nematicidal activity; antimicrobial agent LC₅₀: 0.061 mg/ml (nematodes) Toxic upon ingestion; environmental hazard

Structural and Functional Insights

  • Cyano Group Impact: The alpha-cyano group in methyl/ethyl derivatives enhances binding affinity to mitochondrial pyruvate carriers compared to non-cyano analogs like methyl cinnamate . However, this group reduces nematicidal potency relative to aldehydes (e.g., trans-cinnamaldehyde) .
  • Ester Chain Length: Ethyl alpha-cyanocinnamate exhibits slightly lower nematicidal activity than its methyl counterpart, likely due to reduced solubility or steric effects .
  • Phenyl Substitution : Derivatives with methoxy or halogen substitutions (e.g., 4-methoxycinnamaldehyde) show improved bioactivity, suggesting tunability for targeted applications .

Research Findings

  • Mitochondrial Inhibition: this compound binds specifically to rat-heart mitochondrial membranes, with pyruvate competitively reducing its affinity (Kᵢ: ~5 μM) .
  • Nematicidal SAR: trans-Cinnamaldehyde is 3–4× more potent than this compound against B. xylophilus, highlighting the importance of aldehyde over cyano-ester moieties .
  • Environmental Impact: this compound’s aquatic toxicity (EC₅₀: <1 mg/L) necessitates careful disposal to avoid ecological harm .

Structure-Activity Relationships (SAR)

  • Functional Groups: The cyano group is critical for mitochondrial binding but detrimental to broad-spectrum pest control. Aldehyde groups (e.g., in trans-cinnamaldehyde) enhance nematicidal activity through electrophilic reactivity .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CN, -NO₂) improve mitochondrial inhibition but may reduce bioavailability . Hydrophobic substituents (e.g., phenyl, allyl) enhance membrane permeability .

Biological Activity

Methyl alpha-cyanocinnamate (MCC) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and is characterized by a cinnamate structure with a cyano group at the alpha position. This unique configuration contributes to its reactivity and biological activity.

Property Value
Molecular Weight187.2 g/mol
Chemical FormulaC₁₁H₉NO₂
CAS Number14533-86-9
AppearanceWhite solid

MCC primarily acts as a catalyst in Knoevenagel condensation reactions , facilitating the formation of carbon-carbon bonds. This mechanism is crucial for synthesizing various organic compounds, including pharmaceuticals. Furthermore, MCC has been shown to influence metabolic pathways related to enzyme activity, cellular proliferation, and apoptosis.

Enzyme Interaction

Research indicates that MCC interacts with several biological targets, including:

  • Carboxylesterases : These enzymes are implicated in the metabolism of MCC, leading to the formation of its metabolites.
  • Glutathione : Studies suggest that metabolites of MCC may deplete glutathione levels, indicating potential oxidative stress pathways.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Several studies have demonstrated its effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
  • Antifungal Effects : Research suggests that MCC may inhibit fungal growth, making it a candidate for antifungal therapies.
  • Cytotoxicity : Preliminary findings indicate that MCC may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of MCC against Gram-positive and Gram-negative bacteria. Results showed that MCC inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
  • Metabolic Pathway Investigation : In rats, MCC was metabolized to 2-cyano-3-phenylacrylic acid (CPA), which was linked to increased urinary thioether excretion. This suggests a detoxification pathway involving conjugation with sulfur-containing compounds.
  • Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of MCC on breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 30 µg/mL after 48 hours of exposure .

Comparative Analysis with Related Compounds

MCC shares structural similarities with other compounds but differs significantly in its biological activity due to the presence of the cyano group.

Compound Structure Biological Activity
Methyl CinnamateLacks cyano groupLimited antimicrobial activity
Ethyl Alpha-CyanocinnamateEthyl ester instead of methylSimilar antimicrobial properties
Methyl 4-Chloro-Alpha-CyanocinnamateAdditional chloro substituentEnhanced activity against specific strains

Q & A

Q. How to optimize reaction conditions for scaling this compound synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to vary catalyst load (e.g., piperidine, 5–15 mol%), temperature (60–100°C), and solvent (toluene vs. ethanol). Response Surface Methodology (RSM) identifies optimal parameters for yield and purity. Confirm reproducibility across three batches .

Q. What statistical approaches are recommended for dose-response studies in toxicity assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate LC50_{50} values. Report 95% confidence intervals and use ANOVA for inter-group comparisons (e.g., wild-type vs. resistant nematode strains). Include Holm-Šidák correction for multiple testing .

Q. How to address batch-to-batch variability in nematicidal activity measurements?

  • Methodological Answer : Implement strict QC protocols:
  • Standardization : Use a reference batch (e.g., Sigma-Aldrich S352764) for inter-lab calibration.
  • Blinding : Randomize test samples and controls to reduce observer bias.
  • Replication : Minimum n=3 replicates per concentration, with independent synthesis batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl alpha-cyanocinnamate
Reactant of Route 2
Reactant of Route 2
Methyl alpha-cyanocinnamate

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